molecular formula C16H16FNO3 B6045465 N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide

N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B6045465
M. Wt: 289.30 g/mol
InChI Key: MOQKGELGACGQCV-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide, also known as FMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FMA is a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and cell proliferation.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has been studied for its potential applications in various scientific research fields such as lipid metabolism, inflammation, and cell proliferation. N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has been shown to activate PPARδ, which plays a crucial role in regulating lipid metabolism by increasing fatty acid oxidation and decreasing lipid storage. N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Moreover, N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has been shown to inhibit cell proliferation in various cancer cell lines.

Mechanism of Action

N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide is a selective agonist for PPARδ, which is a nuclear receptor that regulates gene expression by binding to specific DNA sequences called peroxisome proliferator response elements (PPREs). Upon activation by N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide, PPARδ forms a heterodimer with retinoid X receptor (RXR) and binds to PPREs, leading to the transcriptional activation or repression of target genes.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects. N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has been shown to increase fatty acid oxidation and decrease lipid storage in adipose tissue, liver, and skeletal muscle. N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and other immune cells. Moreover, N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has been shown to inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has several advantages for lab experiments. N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide is a selective agonist for PPARδ, which allows for the specific activation of PPARδ signaling pathways without affecting other nuclear receptors. N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide is also stable and can be easily synthesized in large quantities. However, N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has some limitations for lab experiments. N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has low solubility in aqueous solutions, which can limit its use in in vitro assays. N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide also has low oral bioavailability, which can limit its use in in vivo studies.

Future Directions

There are several future directions for the study of N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide. One future direction is to investigate the potential therapeutic applications of N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide in various diseases such as metabolic disorders, inflammation, and cancer. Another future direction is to develop more potent and selective PPARδ agonists based on the structure of N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide. Furthermore, the development of new formulations and delivery systems for N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide may overcome its limitations and enhance its bioavailability for in vivo studies.

Synthesis Methods

The synthesis of N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide involves the reaction of 2-fluoro-5-methylphenylamine with 2-(2-methoxyphenoxy)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide as a white solid with a melting point of 101-103°C.

properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-11-7-8-12(17)13(9-11)18-16(19)10-21-15-6-4-3-5-14(15)20-2/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQKGELGACGQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide

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